N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)10-6-9-7-18-12(16-5)19-11(9)17-8-10/h6-8H,1-5H3,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYWWBLERXAQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3N=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrido[2,3-d]pyrimidine Core
The core scaffold is synthesized via a sequence of reactions starting from commercially available methyl esters:
Suzuki-Miyaura Coupling : The methyl ester undergoes palladium-catalyzed coupling with (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form an alkene intermediate. This step is performed under mild conditions, typically at 65°C, yielding the coupled product in 63% yield. This step introduces the boronate ester functionality directly into the heterocyclic framework.
Amide Formation and Cyclization : The alkene intermediate reacts with ammonia in methanol at 85°C to form an amide, which then undergoes cyclization under acidic conditions (p-toluenesulfonic acid hydrate in toluene at 90°C) to generate the pyrido[3,4-d]pyrimidinone core in 84% yield. This step constructs the fused heterocycle essential for subsequent modifications.
Chlorination : The pyrimidinone is chlorinated using phosphorus oxychloride at 70°C, affording the chlorinated intermediate in 86% yield. This chlorinated heterocycle serves as a versatile intermediate for further functionalization at the 2- and 8-positions.
Diversification at Positions 5 and 6
To introduce substituents at positions 5 and 6, alternative routes are employed:
For Methyl Substituents : A route involving the coupling of halogenated pyrimidines with alkynes, specifically using a tin-mediated coupling with 1-propynyltri-n-butyltin, was developed. This approach, performed under microwave irradiation, yields the desired pyrimidine in moderate yields (~49%) but is less scalable due to the use of toxic tin reagents.
Copper-Mediated Derivatization : An improved method involves converting a carboxylic acid derivative into an amide, followed by copper-promoted coupling with pentane-2,4-dione. This sequence, starting from readily available reagents, produces the heterocycle with a methyl group at position 6 efficiently, with an overall yield of 48% over three steps, suitable for multigram synthesis.
Functionalization to Obtain the Boronate and Amine
The key intermediate, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine , is further functionalized:
Introduction of the Boronate Ester : The boronate group is introduced via Suzuki-Miyaura coupling, using the boronic ester reagent under palladium catalysis, enabling the attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the desired position.
Amination : The amino group at position 2 is installed through nucleophilic substitution or amination reactions, often involving ammonia or amine derivatives under mild conditions, facilitating the formation of the target compound.
Summary of Key Data and Yields
| Step | Reaction | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | Pd(dppf)Cl₂, THF/water, 65°C | 63% | Introduction of boronate ester |
| 2 | Amide formation | NH₃, MeOH, 85°C | 84% | Formation of heterocycle |
| 3 | Chlorination | POCl₃, 70°C | 86% | Activation for functionalization |
| 4 | Diversification | CuI, Cs₂CO₃, MeCN, 85°C | 48% | Methyl substitution at position 6 |
| 5 | Boronate coupling | Pd catalysis | Variable | Installation of boronate group |
| 6 | Amination | NH₃ or amines | Variable | Final amino group installation |
Notes on Research and Optimization
- The routes are designed for scalability and diversification, with the copper-mediated method offering a practical approach for introducing methyl groups at specific positions.
- The chlorination step is critical for enabling subsequent functionalization, with phosphorus oxychloride being the reagent of choice.
- The use of microwave irradiation in coupling reactions improves efficiency but may pose scalability challenges.
- Alternative routes involving copper catalysis and amide coupling expand the scope of substituents that can be introduced, facilitating structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Reduced Derivatives: Resulting from the reduction of the compound.
Substituted Amine Derivatives: Produced through substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the field of anticancer research. Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit potent activity against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the biological activity by improving solubility and bioavailability. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer proliferation and survival pathways.
Kinase Inhibition
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine has been identified as a potential inhibitor of specific kinases that are pivotal in cancer signaling pathways. Kinase inhibitors are crucial in targeted cancer therapies, and this compound's structural features suggest it may selectively inhibit certain kinases involved in tumor growth.
Synthetic Methodologies
Building Block for Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its unique functional groups. The dioxaborolane unit can participate in various cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Fluorescent Probes
Another innovative application is its use as a fluorescent probe. The incorporation of the dioxaborolane moiety allows for the development of fluorescent sensors that can detect specific ions or small molecules in biological systems. This application is particularly useful in cellular imaging and monitoring biological processes in real-time.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its ability to form stable complexes with metal ions can enhance the properties of polymers used in electronic devices or sensors.
Nanomaterials
The compound's unique properties make it suitable for the development of nanomaterials. Research into its interactions with nanoparticles has shown promise for applications in drug delivery systems and targeted therapy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluation of cytotoxic effects | Demonstrated significant inhibition of cell proliferation in various cancer cell lines when treated with pyrido[2,3-d]pyrimidine derivatives. |
| Kinase Inhibition Research | Mechanistic studies on kinase activity | Identified selective inhibition of specific kinases crucial for cancer progression; potential for development into therapeutic agents. |
| Fluorescent Probes Development | Synthesis of novel sensors | Developed a fluorescent probe based on the compound that effectively detects target analytes with high sensitivity and specificity. |
Mechanism of Action
The mechanism by which N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, affecting their activity. This interaction can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of boronic ester-containing heterocycles. Below is a detailed comparison with structurally analogous compounds, emphasizing differences in core structure, substituents, and applications.
Structural and Functional Group Comparisons
Key Differentiators
This structural feature is critical in kinase inhibitor design . Analogues with pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-6-(dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine ) exhibit similar fused-ring systems but differ in electronic properties due to the pyrrole moiety.
Substituent Effects :
- The N-methylamine group at C2 in the target compound enhances hydrogen-bonding capacity compared to N,N-dimethyl or N-ethyl groups in pyridine/pyrimidine analogues .
- Methoxy and chloro substituents in analogues (e.g., ) alter electronic density and steric bulk, influencing reactivity in cross-coupling reactions and target binding .
Reactivity in Suzuki-Miyaura Coupling :
- All compounds participate in Suzuki-Miyaura reactions due to the boronate group, but the pyrido[2,3-d]pyrimidine core in the target compound may exhibit slower coupling kinetics compared to simpler pyridines due to steric hindrance .
Biological Activity
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name: this compound
- Molecular Formula: C15H20BNO4
- Molecular Weight: 263.1 g/mol
- CAS Number: 1310384-84-9
The biological activity of this compound is primarily attributed to its interaction with specific enzymatic pathways. It has been shown to inhibit certain kinases involved in cellular signaling pathways. For instance, research indicates that compounds with similar structures exhibit significant inhibition of PI3K (phosphoinositide 3-kinase) pathways, which are crucial in cancer cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The following table summarizes the IC50 values against different targets:
| Target | IC50 (µM) | Remarks |
|---|---|---|
| PI3Kα | 0.47 | High potency in inhibiting cellular proliferation |
| PI3Kδ | 0.56 | Selective for cancerous cells |
| Other Kinases | >1.0 | Lower activity compared to PI3K isoforms |
Case Studies
- Case Study on Cancer Cell Lines : In a study assessing the effects of this compound on breast cancer cell lines (MCF7), it was observed that treatment with the compound led to a significant reduction in cell viability after 48 hours of exposure (IC50 = 0.47 µM). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Inhibition of B Cell Proliferation : Another investigation focused on the effects of the compound on B lymphocytes showed an IC50 value of 20 nM for inhibiting proliferation. This suggests potential therapeutic applications in autoimmune diseases where B cell activity is dysregulated.
Structure-Kinetic Relationship
Research into the structure-kinetic relationships of similar compounds highlights that modifications in the dioxaborolane moiety can significantly affect biological activity and selectivity for specific targets. For example:
- Compounds with larger substituents on the dioxaborolane group showed enhanced selectivity for PI3K isoforms.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate metabolic stability in human liver microsomes. Toxicological assessments reveal a low toxicity profile at therapeutic doses.
Q & A
Q. Example Reaction Setup (Hypothetical)
| Reagent | Role | Quantity (mmol) |
|---|---|---|
| Aryl halide | Electrophilic partner | 1.0 |
| Target boronate ester | Nucleophilic partner | 1.2 |
| Pd(PPh₃)₄ | Catalyst | 0.05 |
| Cs₂CO₃ | Base | 3.0 |
| THF/H₂O (3:1) | Solvent | 10 mL |
| Temperature | 80°C, 12–24 h |
How can purification challenges arising from residual palladium or polar byproducts be addressed?
Basic Research Question
Post-synthesis purification often involves:
- Column chromatography : Use gradients of ethyl acetate/hexane to separate the product from unreacted boronate esters or aryl halides.
- Chelating resins : Treat crude mixtures with polymer-supported benzeneboronic acid (PS-BBA) to sequester residual Pd .
- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water gradients resolves polar impurities .
What strategies mitigate air/moisture sensitivity during boronate ester handling?
Advanced Research Question
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is moisture-sensitive. Best practices include:
- Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
- Dry solvents : Use freshly distilled THF or DMF with molecular sieves.
- Quenching protocols : Add PS-BBA post-reaction to stabilize residual boronate esters .
- Storage : Store the compound at –20°C in sealed, desiccated vials.
How can X-ray crystallography resolve ambiguities in molecular conformation?
Advanced Research Question
Single-crystal X-ray diffraction confirms the compound’s structure and stereochemistry:
Q. Example Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| Dihedral angles | 12.8° (pyrimidine-phenyl) |
| Hydrogen bonds | N–H⋯N, C–H⋯O |
How should contradictory spectral data (e.g., NMR vs. MS) be resolved?
Advanced Research Question
Discrepancies between analytical techniques require systematic validation:
- NMR : Confirm integration ratios and coupling patterns. For example, the pyrido[2,3-d]pyrimidine core shows distinct aromatic proton splitting .
- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns (e.g., boron’s natural abundance).
- Supplementary techniques : Use IR to identify functional groups (e.g., B–O stretches at ~1350 cm⁻¹) or XRD for unambiguous confirmation .
What reaction parameters optimize yield in multi-step syntheses?
Advanced Research Question
Key variables include:
- Temperature : Lower temps (e.g., 35°C) reduce decomposition in sensitive steps .
- Catalyst loading : 5–10 mol% Pd for cross-coupling balances cost and efficiency .
- Substrate ratio : A 1.2:1 boronate-to-aryl halide ratio minimizes unreacted starting material.
- Time : Monitor via TLC; extended reaction times (>24 h) may degrade boronate esters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
